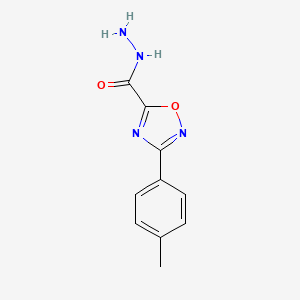

3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the carbohydrazide group suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles can be achieved through various methods. One approach involves the direct annulation of hydrazides with methyl ketones, using K2CO3 as a base to achieve C-C bond cleavage, which suggests a pathway involving oxidative cleavage of Csp(3)-H bonds followed by cyclization and deacylation . Another method includes the reaction of 3-Dimethylamino-2,2-dimethyl-2 H-azirine with aromatic carbohydrazides to yield 1,3,4-oxadiazoles . Additionally, the reaction of aryl substituted hydrazones with acetic anhydride has been used to prepare various 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoles .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using spectroscopic methods such as UV, IR, 1H-NMR, and mass spectrometry . The presence of substituents on the oxadiazole ring can significantly influence the molecular configuration and, consequently, the chemical and biological properties of the compound.

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can undergo various chemical reactions. For instance, they can be synthesized by refluxing a mixture of acid hydrazide with different aromatic carboxylic acids in phosphorous oxychloride . The reaction of isoxazole clubbed carbohydrazide with different substituted acids in phosphorous oxychloride leads to the formation of isoxazole clubbed 1,3,4-oxadiazole derivatives . Moreover, the conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The optical properties, such as absorption and fluorescence spectra, can be measured in solvents like dichloromethane, revealing absorption maxima around 290 nm and emission maxima around 470 nm . The presence of different substituents on the oxadiazole ring can markedly influence these properties . Additionally, the nonlinear optical properties of these compounds have been characterized using open-aperture z-scan experiments, indicating potential applications in optoelectronics .

科学的研究の応用

Environmental Monitoring

3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide and its derivatives are being studied for their potential applications in environmental monitoring, particularly in the detection of toxic heavy metals in water sources. For instance, a study focused on a pyrazoline-based compound, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, which was synthesized for the selective detection of cadmium ions (Cd2+) in water samples. This compound demonstrated a promising application as a fluorescent sensor, capable of detecting Cd2+ ions with a high degree of sensitivity. The sensor showed a significant fluorescence quenching response upon interaction with Cd2+ ions, with a detection limit of 0.09 µM. The practical applicability of the sensor was validated through tests on various water samples, including tap water, river water, and bottled water, indicating its potential for real-world environmental monitoring tasks.

作用機序

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic or corrosive, while others are flammable or explosive. Safety data sheets (SDS) provide information on the hazards associated with a particular compound, as well as precautions for safe handling and use .

将来の方向性

特性

IUPAC Name |

3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-6-2-4-7(5-3-6)8-12-10(16-14-8)9(15)13-11/h2-5H,11H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQBQZBTBFJZOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)

![N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2506418.png)

![N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2506428.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506435.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2506436.png)

![methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate](/img/structure/B2506438.png)